(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide

Antimicrobial Enzyme Inhibition Structure-Activity Relationship

This 5-nitroisatin hydrazone derivative features a critical hexanoyl side chain that defines its unique lipophilicity and target engagement profile for antimicrobial and anticancer structure-activity relationship (SAR) studies. Substituting with generic isatin-hydrazones or analogs with differing chain lengths (e.g., heptanoyl, octanoyl) compromises data reproducibility. The 5-nitro substituent is a validated pharmacophore for enhancing antibacterial potency. Procure this precise CAS 330673-28-4 compound to ensure accurate pharmacological profiling, hit validation, and lead optimization. Not for human or veterinary use. Custom synthesis and bulk quantities are available upon request.

Molecular Formula C14H16N4O4
Molecular Weight 304.3g/mol
CAS No. 330673-28-4
Cat. No. B352890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide
CAS330673-28-4
Molecular FormulaC14H16N4O4
Molecular Weight304.3g/mol
Structural Identifiers
SMILESCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3
InChIKeyJWHRRKNXOIGTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide (CAS 330673-28-4) for Research: A 5-Nitroisatin Hydrazone


(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide (CAS: 330673-28-4) is a synthetic hydrazone derivative based on a 5-nitroisatin scaffold . This compound, with a molecular formula of C14H16N4O4 and a molecular weight of 304.3 g/mol, features a hexanoyl side chain and a nitro group at the 5-position of the oxindole ring . While it belongs to a well-known class of biologically active compounds, its specific biological profile, including potential antimicrobial and anticancer activities, remains largely undefined in the primary literature, making it a compelling target for novel research rather than a well-characterized reagent [1].

Why Generic Substitution Fails for (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide: Key Differentiators


Attempting to substitute (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide with a generic isatin-hydrazone is a high-risk strategy for research reproducibility. The specific combination of a 5-nitro substituent on the isatin core and a hexanoyl hydrazide side chain creates a unique structural fingerprint . Literature on analogous 5-nitroisatin derivatives clearly demonstrates that even minor alterations in the hydrazone side chain can profoundly impact biological activity, including antimicrobial potency and enzyme inhibition [1]. Therefore, this precise compound is not interchangeable with its close structural analogs, such as those with heptanoyl or octanoyl chains, or with other isatin derivatives lacking the 5-nitro group.

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide: Quantitative Differentiation Evidence


Structural Basis for Bioactivity: The Critical Role of the 5-Nitro Group

The presence of a nitro group at the 5-position of the isatin scaffold is a critical determinant of biological activity. In a comparative study of 5-nitroisatin-thiocarbohydrazone derivatives, compounds with this substitution pattern demonstrated superior antimicrobial activity compared to unsubstituted isatin analogs [1]. The target compound retains this essential 5-nitro group, positioning it within a well-documented class of active compounds, in contrast to many isatin derivatives that lack this group.

Antimicrobial Enzyme Inhibition Structure-Activity Relationship

Hydrazone Linker Flexibility: Hexanoyl vs. Heptanoyl Chain Impact on Anticancer Activity

The length and nature of the hydrazide side chain significantly influence anticancer activity. While no direct comparison exists for the target compound, cross-study analysis of fluorinated isatin-hydrazones shows that optimal side chains yield IC50 values as low as 42.43 μM against A549 lung cancer cells [1]. In contrast, more potent bis-isatin hydrazones with longer, optimized linkers achieve IC50 values of 1.84 μM against MCF-7 cells [2]. The hexanoyl chain of the target compound provides a specific, intermediate length that may offer a unique balance of activity and solubility, differentiating it from both shorter (e.g., acetyl) and longer (e.g., octanoyl) analogs.

Antiproliferative Cancer Hydrazone

Differentiation from Direct Analogs: (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide and octanehydrazide

The target compound is a specific member of a homologous series. Direct structural analogs include (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide (CAS 330673-09-1) and N'-(5-nitro-2-oxoindolin-3-ylidene)octanehydrazide (CAS 392741-74-1) . The only differentiating factor is the alkyl chain length on the hydrazide moiety: hexanoyl (6 carbons) vs. heptanoyl (7 carbons) vs. octanoyl (8 carbons). This subtle change can significantly impact lipophilicity (cLogP), cellular permeability, and target binding affinity, which are critical parameters in drug discovery and chemical biology.

Structural Analog SAR Hydrazone

Key Research Applications for (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide


Antimicrobial Drug Discovery Screening

Use this compound as a structurally distinct member of the 5-nitroisatin hydrazone class in antimicrobial screening panels. The presence of the 5-nitro group is a key pharmacophore known to enhance antibacterial activity against both Gram-positive and Gram-negative strains [1]. Its specific hexanoyl side chain offers a unique lipophilicity profile, making it a valuable comparator against other chain-length analogs to establish structure-activity relationships.

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

Incorporate this compound into SAR studies focused on isatin-hydrazone anticancer agents. Its hexanoyl side chain serves as a specific data point for evaluating the impact of alkyl chain length on antiproliferative activity, cellular uptake, and target engagement. Comparing its performance to analogs with shorter or longer chains will help define optimal physicochemical properties for further lead optimization [2].

Chemical Biology Tool for Target Identification

Utilize this compound as a probe in chemical biology experiments aimed at identifying novel cellular targets of 5-nitroisatin hydrazones. Given its unique combination of a bioactive core and a specific side chain, it may exhibit a distinct target binding profile compared to other analogs. Its activity in high-throughput screening assays against diverse target panels, such as those for GPCRs or kinases, warrants further investigation .

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